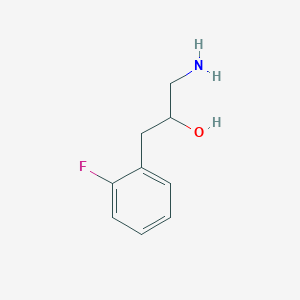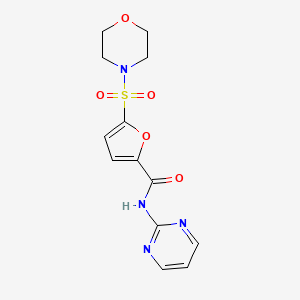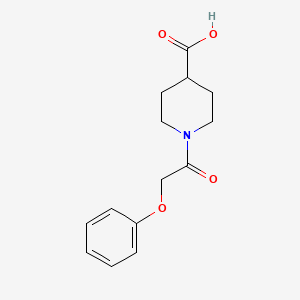
1-Amino-3-(2-fluorophenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Amino-3-(2-fluorophenyl)propan-2-ol” is a chemical compound with a molecular weight of 169.2 . It is a powder in physical form . .
Molecular Structure Analysis
The InChI code for a similar compound, “(2S)-2-amino-3-(2-fluorophenyl)-1-propanol”, is1S/C9H12FNO/c10-9-4-2-1-3-7(9)5-8(11)6-12/h1-4,8,12H,5-6,11H2/t8-/m0/s1 . This provides a representation of the molecular structure of the compound. Physical And Chemical Properties Analysis
“1-Amino-3-(2-fluorophenyl)propan-2-ol” is a powder in physical form . It has a molecular weight of 169.2 . The compound is typically stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Pharmaceutical Applications and Drug Metabolism
- The compound 3-Fluorophenmetrazine (3-FPM), a fluorinated derivative of phenmetrazine, initially intended for medical use, has been studied for its pharmacokinetics, revealing that it is mainly excreted unchanged, with main metabolic reactions being aryl-hydroxylation and N-hydroxylation. Notably, a related compound, 2-amino-1-(3-fluorophenyl)propan-1-ol, was identified as a significant metabolic product in these studies (Grumann et al., 2019).
Corrosion Inhibition
- Tertiary amines, including compounds related to 1,3-di-amino-propan-2-ol, have been synthesized and tested as corrosion inhibitors for carbon steel. These inhibitors, such as 1,3-di-morpholin-4-yl-propan-2-ol (DMP) and 1,3-bis-diethylamino-propan-2-ol (DEAP), form protective layers on the metal surface, significantly retarding anodic dissolution (Gao, Liang, & Wang, 2007).
Biochemical Applications and Dendrimer Synthesis
- A polyamine was synthesized from 3-amino-propan-1-ol, demonstrating a broad range of potential polyamine products. This highlights the versatility of amino alcohols like 1-Amino-3-(2-fluorophenyl)propan-2-ol in forming multifunctional polycationic polyamines, which are crucial in drug and gene delivery (Cassimjee, Marin, & Berglund, 2012).
Fluorescent Biomarker Development
- Compounds synthesized from cardanol and glycerol, including derivatives of propan-2-ol, have been developed as fluorescent biomarkers. These biomarkers, due to their low toxicity and photophysical properties, are suitable for biodiesel quality control and demonstrate the potential of such compounds in environmental monitoring and green chemistry applications (Pelizaro et al., 2019).
Antimicrobial Applications
- Novel propan-1-one derivatives, synthesized from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones, exhibited significant antimicrobial activity. These findings underscore the potential therapeutic applications of 1-Amino-3-(2-fluorophenyl)propan-2-ol and its derivatives in combating microbial infections (Nagamani et al., 2018).
Catalytic and Synthetic Chemistry
- The transformation of 1-(2-aminophenyl)propan-2-ol under certain conditions led to the formation of 2-methylindoline, demonstrating the compound's potential in catalytic processes and synthetic chemistry. This indicates the utility of 1-Amino-3-(2-fluorophenyl)propan-2-ol and related compounds in diverse chemical synthesis and transformation processes (Bernas et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
1-amino-3-(2-fluorophenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-9-4-2-1-3-7(9)5-8(12)6-11/h1-4,8,12H,5-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSSHGPROUAGSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CN)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(2-fluorophenyl)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl]phenyl acetate](/img/structure/B2606164.png)
![2-[(3-Fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2606166.png)

![3-(3-chloro-4-fluorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![7-(4-Chlorophenoxy)-2-[(dimethylamino)methylene]-3-phenyl-1-indanone](/img/structure/B2606171.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2606173.png)



![methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate](/img/structure/B2606181.png)
![N-(1-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2606183.png)
![N-[(4-methylnaphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2606185.png)